
(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a triazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Amination: The triazole ring can be further functionalized by introducing the 3,4-dimethylphenylamino group through nucleophilic substitution.
Piperazine Derivative Formation: The piperazine ring can be synthesized separately and then coupled with the triazole derivative using appropriate coupling reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperazine groups.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: Various substitution reactions can be performed to modify the functional groups attached to the triazole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell Signaling: It could be involved in modulating cell signaling pathways.
Medicine
Therapeutic Agents:
Drug Development: Used as a lead compound for developing new pharmaceuticals.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (5-(Phenylamino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (5-(Methylamino)-1H-1,2,3-triazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
Uniqueness
The unique combination of functional groups in “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” may confer specific properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Biological Activity
The compound (5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity that is of interest in pharmacological research. Its unique structure combines a triazole ring with a piperazine moiety, which is known for contributing to various biological effects.
- Molecular Formula : C16H22N6O
- Molecular Weight : 314.39 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The triazole and piperazine components are known to influence neurotransmitter systems and may exhibit effects on various signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing triazole and piperazine moieties. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and lung cancer models. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can enhance cytotoxic activity against cancer cells .
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | HCT-15 (Colon Cancer) | 18.4 | |
Compound B | A549 (Lung Cancer) | <10 | |
Target Compound | Various Cancer Lines | TBD | Current Study |
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects. Compounds similar to the target compound have been evaluated for their potential as neuroprotective agents or antidepressants. The modulation of serotonin and dopamine receptors has been noted as a key mechanism .
Antimicrobial Activity
Some derivatives of triazole compounds have demonstrated antimicrobial properties. The presence of the triazole ring is critical for activity against bacterial strains, particularly those resistant to conventional antibiotics .
Case Studies
- Anticancer Efficacy : A study involving a series of triazole derivatives showed that certain modifications led to enhanced activity against breast cancer cells, with some compounds achieving IC50 values significantly lower than standard treatments .
- Neuroprotective Properties : Research on piperazine derivatives indicated potential neuroprotective effects in animal models of neurodegeneration, suggesting that the target compound may also exhibit similar protective effects through receptor modulation .
Properties
Molecular Formula |
C21H23FN6O |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23FN6O/c1-14-7-8-16(13-15(14)2)23-20-19(24-26-25-20)21(29)28-11-9-27(10-12-28)18-6-4-3-5-17(18)22/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
IRVQACHJKPJOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.